molecular formula C21H25N3O4 B11702856 4-heptyl-N'-(4-nitrobenzoyl)benzohydrazide

4-heptyl-N'-(4-nitrobenzoyl)benzohydrazide

Katalognummer: B11702856
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: LNPRXVASKRDUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of 4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide includes a heptyl chain, a nitrobenzoyl group, and a benzohydrazide moiety, making it a unique and versatile compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-nitrobenzoyl chloride with heptylbenzohydrazide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:

  • Dissolve 4-nitrobenzoyl chloride in an appropriate solvent such as dichloromethane.
  • Add heptylbenzohydrazide and pyridine to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using a suitable solvent.

Industrial Production Methods

Industrial production of 4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-heptyl-N’-(4-aminobenzoyl)benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the electrophile used.

    Condensation: Hydrazones with different aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-heptyl-N’-(4-nitrobenzoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

    4-nitrobenzohydrazide: Lacks the heptyl chain, making it less hydrophobic and potentially less bioavailable.

    4-heptylbenzohydrazide: Lacks the nitro group, which may reduce its reactivity and biological activity.

    N’-benzoyl-4-nitrobenzohydrazide: Similar structure but without the heptyl chain, affecting its physical and chemical properties.

Eigenschaften

Molekularformel

C21H25N3O4

Molekulargewicht

383.4 g/mol

IUPAC-Name

4-heptyl-N'-(4-nitrobenzoyl)benzohydrazide

InChI

InChI=1S/C21H25N3O4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(25)22-23-21(26)18-12-14-19(15-13-18)24(27)28/h8-15H,2-7H2,1H3,(H,22,25)(H,23,26)

InChI-Schlüssel

LNPRXVASKRDUGC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.